4-Aminopyridazine

Übersicht

Beschreibung

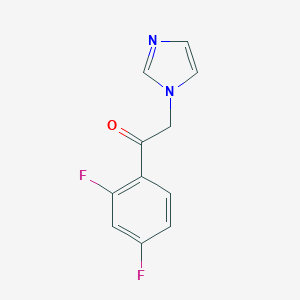

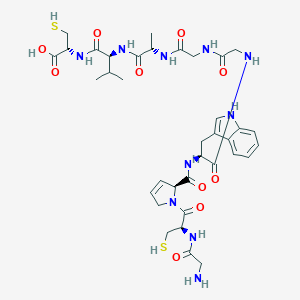

4-Aminopyridazine is an organic compound with the chemical formula C4H5N3 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel .

Synthesis Analysis

The synthesis of 4-Aminopyridazine involves a reaction with sodium hydroxide, hydrogen, and palladium 10% on activated carbon in tetrahydrofuran and water at 20°C for 48 hours . The yield of 4-Aminopyridazine from this reaction is 100% .

Molecular Structure Analysis

The pyridazine ring in 4-Aminopyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Chemical Reactions Analysis

The pyridazine ring in 4-Aminopyridazine contributes to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Physical And Chemical Properties Analysis

The empirical formula of 4-Aminopyridazine is C4H5N3 . The molecular weight is 95.10 .

Wissenschaftliche Forschungsanwendungen

Molecular Recognition

The pyridazine ring, which includes 4-Aminopyridazine, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity can be of importance in drug-target interactions .

Drug Discovery and Development

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Antimicrobial Activity

Pyridazine and pyridazinone, which include 4-Aminopyridazine, have shown a wide range of pharmacological activities such as antimicrobial . This makes them valuable in the development of new antimicrobial agents.

Antidepressant Activity

Compounds containing the pyridazine ring have been used as antidepressants . For example, the monoamine oxidase (MAO) inhibitor minaprine was approved as an atypical antidepressant .

Anti-hypertensive Activity

Pyridazine-based compounds have also been used in the treatment of hypertension . Their unique properties make them effective in controlling high blood pressure.

Anticancer Activity

Pyridazine and pyridazinone derivatives have shown anticancer activity . This makes them a promising area of research in the development of new cancer treatments.

Antiplatelet Activity

Pyridazine-based compounds have been used as antiplatelet agents . For example, the anti-platelet agent Zardaverine is a pyridazine-based compound .

Antiulcer Activity

Pyridazine and pyridazinone derivatives have shown antiulcer activity . This makes them valuable in the development of new treatments for ulcers.

Wirkmechanismus

Target of Action

4-Aminopyridazine, also known as 4-Pyridazinamine, is a small molecule that has been shown to have a significant impact on neural transmission . The primary target of 4-Aminopyridazine is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their dysfunction can lead to various neurological disorders .

Mode of Action

4-Aminopyridazine acts by inhibiting voltage-gated potassium channels . This inhibition results in the prolongation of action potentials, which in turn leads to an increased release of neurotransmitters . This increased neurotransmitter release enhances neuronal signaling, which can help to augment synaptic transmission and mitigate neurological disorders .

Biochemical Pathways

It is known that the compound’s action on voltage-gated potassium channels can have a significant impact on neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, 4-Aminopyridazine can enhance the communication between neurons and thus influence various biochemical pathways .

Pharmacokinetics

It is known that the compound has a high bioavailability when administered orally . This suggests that the compound is well absorbed in the gastrointestinal tract and can effectively reach its target sites in the body .

Result of Action

The inhibition of voltage-gated potassium channels by 4-Aminopyridazine leads to a prolongation of action potentials and an increased release of neurotransmitters . This can result in enhanced neuronal signaling, which can help to improve symptoms in various neurological disorders . For example, in patients with gain-of-function KCNA2-encephalopathy, treatment with 4-Aminopyridazine led to improvements in gait, ataxia, alertness, cognition, and speech .

Safety and Hazards

4-Aminopyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

pyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCGBEPEAUHERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305399 | |

| Record name | 4-aminopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridazine | |

CAS RN |

20744-39-2 | |

| Record name | 4-Aminopyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2SSX4YHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 4-aminopyridazine and how is it typically characterized?

A1: 4-Aminopyridazine is a heterocyclic aromatic compound. Its molecular formula is C4H5N3 and it has a molecular weight of 95.10 g/mol. The structure has been confirmed using infrared spectroscopy, which demonstrated similarities to 4-aminopyridine, suggesting the presence of the amino-form in both molecules. []

Q2: How does the structure of aminopyridazines influence their reactivity with electrophiles?

A2: Studies have shown that 4-aminopyridazine undergoes electrophilic substitution predominantly at the 5-position when in its conjugate acid form. At lower acidity levels, the 3- and 6-positions become more susceptible to exchange via an ylide mechanism. [] Methylation reactions with methyl iodide have revealed that both 1- and 2-methyl derivatives can be formed for 4-aminopyridazine. []

Q3: Can you elaborate on the synthetic routes employed for the production of 4-aminopyridazine and its derivatives?

A3: Several synthetic pathways have been explored for 4-aminopyridazine and its derivatives. One approach involves the use of 3,6-dichloropyridazine as a starting material. This undergoes chlorination to yield 3,4,6-trichloropyridazine, which is subsequently treated with methanol and ammonia to produce 3,6-dichloro-4-aminopyridazine. A final catalytic dechlorination step generates the desired 4-aminopyridazine. [] Additionally, 4-aminopyridazine-1-oxides can be synthesized by reacting corresponding azides with potassium cyanide followed by acidification. [] A separate study showed that treating 4-nitropyridazine 1-oxide with potassium permanganate in liquid ammonia can also yield the 5-amino-4-nitropyridazine 1-oxide. []

Q4: Have any specific applications for 4-aminopyridazine derivatives been identified, particularly in the pharmaceutical or agricultural industries?

A4: Research has identified 3-aminopyridyl ureas with insecticidal activity against the green peach aphid (Myzus persicae). While structurally similar 4-aminopyridazine derivatives were also found to be insecticidally active, their potency against other key pests, like the sweetpotato whitefly (Bemisia tabaci), remained limited. [] Furthermore, novel 4-aminopyridazine derivatives containing sulfonamide or sulfamide moieties have been synthesized and patented for their potential use as thrombin inhibitors, suggesting potential applications in the development of antithrombotic drugs. []

Q5: Can you provide examples of how 4-aminopyridazine is used as a building block in the synthesis of more complex heterocyclic systems?

A5: 4-Aminopyridazine serves as a crucial precursor for building diverse heterocyclic structures. For instance, reacting 3-hydrazino-4-amino-6-chloropyridazine with formic acid yields 6-chloro-8-amino-s-triazolo[4,5-b]pyridazine through a ring isomerization process. [] Similarly, the reaction of 4-aminopyridazine-3-carboxamide with urea produces pyrimido[5,4-c]pyridazine-6,8-dione, highlighting its versatility in accessing novel heterocyclic frameworks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)